6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a pyridine ring attached to a triazine core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Scientific Research Applications
6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as 4-aminopyridine have been used as a research tool in characterizing subtypes of the potassium channel .
Mode of Action
It’s known that the reaction between 2,4,6-tris(4-pyridyl)-1,3,5-triazine (a similar compound) and copper(ii) hexafluoroacetylacetone yields different 1d metal–organic frameworks (mofs) . The ratio in these MOFs is determined by the reaction medium, particularly the solvent used .
Biochemical Pathways
Related compounds like pyridazinone have been associated with a wide range of pharmacological activities .
Pharmacokinetics
PyG has shown effective suppression of plasma oestradiol levels in postmenopausal patients .
Result of Action
Related compounds have shown significant adsorption of co2 prompted by non-coordinated nitrogen in the triazine linker .
Action Environment
The action, efficacy, and stability of 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine can be influenced by various environmental factors. For instance, the Cu:4-tpt ratio in the new MOFs is determined by the reaction medium, particularly the solvent used .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-cyanopyridine with guanidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group is replaced by the guanidine moiety, forming the triazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced triazine derivatives, and substituted triazine compounds, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar in structure but with three pyridyl groups attached to the triazine ring.
4,4’-Bipyridine: Contains two pyridine rings connected by a single bond, used in coordination chemistry.
2,2’-Bipyridine: Another bipyridine derivative with applications in catalysis and materials science.
Uniqueness
6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine is unique due to its specific arrangement of the pyridyl and triazine rings, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for various research applications.
Properties
IUPAC Name |
6-pyridin-4-yl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h1-4H,(H4,9,10,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBCFXNEEQDQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186888 | |
Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33237-20-6 | |
Record name | 6-(4-Pyridinyl)-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33237-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033237206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33237-20-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LS7EK2FBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine be used to create materials with specific properties?
A1: Yes, research indicates that 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine can be used as a building block in the synthesis of metal-organic frameworks (MOFs). For example, it was employed as a ligand alongside cobalt ions and a carboxylic acid linker to create a porous MOF with a pillared layer structure. [] This particular MOF, [Co3OBA3PTD(H2O)2.2DMA.H2O]n (where H2OBA represents 4,4'-oxybis(benzoic acid) and PTD represents 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine), demonstrated solvatochromic properties, changing color upon exposure to dichloromethane. []
Q2: How does the structure of 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine enable its use in MOF synthesis?
A2: The molecule 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine possesses multiple nitrogen atoms capable of coordinating with metal ions. This characteristic makes it suitable as a bridging ligand in the construction of MOFs. [, ] By carefully selecting metal ions and co-ligands, researchers can tune the structure and properties of the resulting MOF materials.
Q3: Beyond material science, does 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine have potential applications in other fields?
A3: Yes, 6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine has been investigated for its potential antiviral activity. While it did not show significant activity against most viruses tested, it exhibited slight activity against feline herpesvirus in CrFK cell cultures. [] This finding suggests that further exploration of its derivatives and their biological activities could be worthwhile.
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